molecular formula C25H19N5O2S3 B2570360 2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 690270-50-9

2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No. B2570360
CAS RN: 690270-50-9
M. Wt: 517.64
InChI Key: FIHJFWCEXFURRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H19N5O2S3 and its molecular weight is 517.64. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

Research has identified bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective inhibitors of kidney-type glutaminase (GLS), which is significant in cancer research. These inhibitors, including a series of BPTES analogs, have been evaluated for their ability to attenuate the growth of human lymphoma cells both in vitro and in mouse models. The study highlights the importance of structure-activity relationship (SAR) studies in identifying compounds with improved solubility and potency as GLS inhibitors, suggesting a potential application area for the specified compound in the development of cancer therapeutics (Shukla et al., 2012).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Another study focused on the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for nucleotide synthesis in cells, and their inhibition is a well-known strategy for anti-cancer and antimicrobial therapies. The most potent compound identified in this research is a clear indicator of the potential efficacy of similarly structured compounds in inhibiting critical enzymes for cancer treatment (Gangjee et al., 2008).

Antimicrobial Agents

Compounds incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal properties against the cotton leafworm, indicating potential applications in agriculture and pest management. The versatility of the precursor compound for synthesizing various heterocycles demonstrates the wide-ranging scientific applications of such chemical structures in developing new antimicrobial and insecticidal agents (Fadda et al., 2017).

Crystal Structure Analysis

Studies on the crystal structures of related compounds provide insights into their molecular conformations, essential for understanding their interaction with biological targets. For example, the analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals a folded conformation stabilized by intramolecular hydrogen bonding, which is significant for designing compounds with desired biological activities (Subasri et al., 2016).

properties

IUPAC Name

2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2S3/c1-2-13-30-23(32)20-18(16-9-5-3-6-10-16)14-33-22(20)28-25(30)34-15-19(31)26-24-27-21(29-35-24)17-11-7-4-8-12-17/h2-12,14H,1,13,15H2,(H,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHJFWCEXFURRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)SC=C2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.